Cas no 26889-93-0 (L-Amoxicillin)

L-Amoxicillin structure
L-Amoxicillin structure
Nome del prodotto:L-Amoxicillin
Numero CAS:26889-93-0
MF:C16H19N3O5S
MW:365.40416264534
CID:250190
PubChem ID:32324

L-Amoxicillin Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[[(2S)-amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)- (9CI)
    • L-Amoxicillin
    • (2S,5R,6R)-6-((S)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • (2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • p-Hydroxyampicillin
    • UNII-623M8I9SZN
    • Cefdinir glyoxalic analogm
    • Spectrum2_000145
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2S)-amino(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
    • NINDS_000231
    • CHEBI:95232
    • KBio2_005564
    • NS00076249
    • KBio2_000428
    • Pharmakon1600-01500120
    • AB00051914_02
    • SPBio_000250
    • Q27167062
    • DTXSID30181396
    • 623M8I9SZN
    • Spectrum5_000810
    • HMS1920C17
    • Amoxicillin trihydrate impurity B [EP]
    • SPECTRUM1500120
    • CCG-38922
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((amino(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2alpha,5alpha,6beta(R*)))-
    • NSC-755870
    • 4-THIA-1-AZABICYCLO(3.2.0)HEPTANE-2-CARBOXYLIC ACID, 6-((AMINO(4-HYDROXYPHENYL)ACETYL)AMINO)-3,3-DIMETHYL-7-OXO-, (2S-(2.ALPHA.,5.ALPHA.,6.BETA.(R*)))-
    • CAS-26787-78-0
    • KBio2_002996
    • KBio1_000231
    • F83935
    • KBioSS_000428
    • Spectrum_000048
    • (2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (L-Amoxicillin)
    • Amoxicillin, L-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-amino-2-(p-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-, stereoisomer
    • KBio3_001340
    • BENZYLPENICILLIN POTASSIUM IMPURITY C [EP IMPURITY]
    • HMS2091I17
    • NSC755870
    • HMS500L13
    • NCGC00016797-01
    • SR-05000001561
    • KBioGR_000596
    • NCGC00178966-01
    • IDI1_000231
    • AMOXICILLIN SODIUM IMPURITY B [EP IMPURITY]
    • CHEMBL1367635
    • Spectrum4_000148
    • BSPBio_001840
    • Amoxicillin trihydrate impurity B
    • SR-05000001561-1
    • AMOXICILLIN TRIHYDRATE IMPURITY B [EP IMPURITY]
    • DivK1c_000231
    • AKOS030238945
    • Spectrum3_000300
    • 26889-93-0
    • (2S,5R,6R)-6-((S)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid(AmoxicillinImpurity)
    • (2S,5R,6R)-6-(((2S)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • BRD-K08635111-001-04-8
    • AMOXICILLIN SODIUM IMPURITY B (EP IMPURITY)
    • BENZYLPENICILLIN SODIUM IMPURITY C (EP IMPURITY)
    • DTXCID40103887
    • AMOXICILLIN TRIHYDRATE IMPURITY B (EP IMPURITY)
    • BENZYLPENICILLIN SODIUM IMPURITY C [EP IMPURITY]
    • BENZYLPENICILLIN POTASSIUM IMPURITY C (EP IMPURITY)
    • Inchi: InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
    • Chiave InChI: LSQZJLSUYDQPKJ-BBGACYKPSA-N
    • Sorrisi: OC1C=CC([C@@H](C(N[C@@H]2C(=O)N3[C@H](C(S[C@H]23)(C)C)C(=O)O)=O)N)=CC=1

Proprietà calcolate

  • Massa esatta: 365.10500
  • Massa monoisotopica: 365.10454189g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 590
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: 8
  • Superficie polare topologica: 158Ų

Proprietà sperimentali

  • Punto di fusione: NA
  • Punto di ebollizione: NA
  • PSA: 161.75000
  • LogP: 1.50220

L-Amoxicillin Informazioni sulla sicurezza

L-Amoxicillin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A634225-10mg
L-Amoxicillin
26889-93-0
10mg
$ 221.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481946-10 mg
L-Amoxicillin-d4,
26889-93-0
10mg
¥50,127.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-480562-10mg
L-Amoxicillin,
26889-93-0
10mg
¥2858.00 2023-09-05
1PlusChem
1P00C31G-25mg
L-Amoxicillin
26889-93-0 97%
25mg
$131.00 2024-05-08
A2B Chem LLC
AF63012-25mg
L-Amoxicillin
26889-93-0 97%
25mg
$139.00 2024-04-20
TRC
A634225-100mg
L-Amoxicillin
26889-93-0
100mg
$ 1669.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481946-10mg
L-Amoxicillin-d4,
26889-93-0
10mg
¥50127.00 2023-09-05
A2B Chem LLC
AF63012-100mg
L-Amoxicillin
26889-93-0 97%
100mg
$458.00 2024-04-20
1PlusChem
1P00C31G-15mg
L-Amoxicillin
26889-93-0
15mg
$1054.00 2025-02-25
SHENG KE LU SI SHENG WU JI SHU
sc-480562-10 mg
L-Amoxicillin,
26889-93-0
10mg
¥2,858.00 2023-07-10
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD